4-Fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
4-Fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their unique structure and reactivity. The presence of both fluorine and boronic acid pinacol ester groups in the molecule enhances its chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the amide group to amine.
Substitution: The boronic acid pinacol ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
4-Fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic acid and fluorine groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the fluorine atom enhances the compound’s stability and reactivity . These interactions can modulate the activity of enzymes and other proteins, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the fluorine and amide groups.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative with similar reactivity but different substituents.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amine group instead of the amide group.
Uniqueness
The uniqueness of 4-Fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its combination of fluorine, boronic acid pinacol ester, and amide groups.
Properties
Molecular Formula |
C15H21BFNO3 |
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Molecular Weight |
293.14 g/mol |
IUPAC Name |
4-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-10(7-8-12(11)17)13(19)18(5)6/h7-9H,1-6H3 |
InChI Key |
VHPNKULQOMEEQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N(C)C)F |
Origin of Product |
United States |
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